molecular formula C9H13NO2 B3049200 1-Pentyl-pyrrole-2,5-dione CAS No. 19775-00-9

1-Pentyl-pyrrole-2,5-dione

Cat. No.: B3049200
CAS No.: 19775-00-9
M. Wt: 167.2 g/mol
InChI Key: CZUQOPAKOZMIPQ-UHFFFAOYSA-N
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Description

1-Pentyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. This compound has gained attention in scientific research due to its unique properties and potential implications in various fields.

Preparation Methods

The synthesis of 1-Pentyl-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid at 60°C for 5 hours . This method provides yields ranging from 40% to 95% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Pentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentyl-pyrrole-2,5-dione has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Comparison with Similar Compounds

1-Pentyl-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    Pyrrole: A five-membered nitrogen-containing heterocycle with diverse biological activities.

    Indole: Another nitrogen-containing heterocycle with significant biological and clinical applications.

    Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of biologically active compounds.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

1-pentylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQOPAKOZMIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400206
Record name 1-Pentyl-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19775-00-9
Record name 1-Pentyl-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentyl-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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